molecular formula C15H26N2 B8635202 2,2-Dihexylpropanedinitrile CAS No. 122909-81-3

2,2-Dihexylpropanedinitrile

Cat. No.: B8635202
CAS No.: 122909-81-3
M. Wt: 234.38 g/mol
InChI Key: IYQIDRMRIXMAKO-UHFFFAOYSA-N
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Description

2,2-Dihexylpropanedinitrile (C₁₅H₂₆N₂) is a dinitrile compound characterized by two hexyl (-C₆H₁₃) groups attached to the central carbon of a propanedinitrile backbone. These compounds are typically used in organic synthesis, coordination chemistry, and materials science due to their electron-withdrawing nitrile groups, which enhance reactivity and stability .

Properties

CAS No.

122909-81-3

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

2,2-dihexylpropanedinitrile

InChI

InChI=1S/C15H26N2/c1-3-5-7-9-11-15(13-16,14-17)12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

IYQIDRMRIXMAKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)(C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2-Dihexylpropanedinitrile (hypothetical data inferred from analogs) with related propanedinitrile derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Safety Concerns
2,2-Dihexylpropanedinitrile Hexyl (-C₆H₁₃) C₁₅H₂₆N₂ 234.38 (calculated) Potential use in polymer crosslinking, surfactants, or metal coordination chemistry Limited data; inferred high lipophilicity may pose bioaccumulation risks
2,2-Dichloropropanedinitrile Chlorine (-Cl) C₃Cl₂N₂ 134.95 Intermediate in agrochemical synthesis, corrosion inhibitors Toxic via inhalation/skin contact; requires PPE
2-Benzylidenepropanedinitrile Benzylidene (C₆H₅CH=) C₁₀H₆N₂ 158.17 Fluorescent materials, organic electronics Irritant; handle with gloves and ventilation
2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile Quinoxaline ring + Cl C₁₁H₅ClN₄ 228.63 Pharmaceutical intermediates, photochromic dyes Toxicological profile under investigation

Key Findings from Analogous Compounds:

Reactivity: Chlorinated derivatives (e.g., 2,2-Dichloropropanedinitrile) exhibit higher electrophilicity due to electron-withdrawing Cl groups, making them reactive in nucleophilic substitutions . In contrast, alkyl-substituted derivatives (e.g., hypothetical 2,2-Dihexylpropanedinitrile) likely display enhanced solubility in nonpolar solvents and reduced reactivity, favoring applications in hydrophobic matrices.

Applications: Aromatic substituents (e.g., benzylidene in , quinoxaline in ) enable π-conjugation, critical for optoelectronic materials. Aliphatic chains (e.g., hexyl groups) may improve compatibility with polymers or lipids.

Safety : Chlorinated and aromatic derivatives are associated with acute toxicity (e.g., skin/eye irritation ), while long-chain alkyl groups (hexyl) may raise concerns about environmental persistence.

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